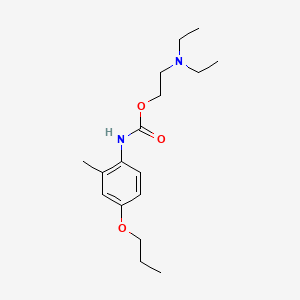
Carbanilic acid, 2-methyl-4-propoxy-, 2-(diethylamino)ethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Carbanilic acid, 2-methyl-4-propoxy-, 2-(diethylamino)ethyl ester is a chemical compound with a complex structure that finds applications in various fields
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Carbanilic acid, 2-methyl-4-propoxy-, 2-(diethylamino)ethyl ester typically involves the esterification of carbanilic acid derivatives with 2-(diethylamino)ethanol. The reaction is usually carried out under acidic conditions to facilitate the esterification process. Common reagents used in this synthesis include carbanilic acid derivatives, 2-(diethylamino)ethanol, and an acid catalyst such as sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using continuous flow reactors. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced purification techniques such as distillation and crystallization is common to obtain the desired compound in its pure form.
化学反応の分析
Types of Reactions
Carbanilic acid, 2-methyl-4-propoxy-, 2-(diethylamino)ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or other strong bases.
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
科学的研究の応用
Carbanilic acid, 2-methyl-4-propoxy-, 2-(diethylamino)ethyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Carbanilic acid, 2-methyl-4-propoxy-, 2-(diethylamino)ethyl ester involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
- Benzoic acid, 4-amino-2-propoxy-, 2-(diethylamino)ethyl ester
- 2-Propenoic acid, 2-methyl-, 2-(diethylamino)ethyl ester
- Carbanilic acid, m-(2-methoxyethoxy)-, 2-(diethylamino)ethyl ester
Uniqueness
Carbanilic acid, 2-methyl-4-propoxy-, 2-(diethylamino)ethyl ester is unique due to its specific ester structure and the presence of both propoxy and diethylaminoethyl groups. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry.
特性
CAS番号 |
63986-40-3 |
|---|---|
分子式 |
C17H28N2O3 |
分子量 |
308.4 g/mol |
IUPAC名 |
2-(diethylamino)ethyl N-(2-methyl-4-propoxyphenyl)carbamate |
InChI |
InChI=1S/C17H28N2O3/c1-5-11-21-15-8-9-16(14(4)13-15)18-17(20)22-12-10-19(6-2)7-3/h8-9,13H,5-7,10-12H2,1-4H3,(H,18,20) |
InChIキー |
ZLTIWADRYUDWKZ-UHFFFAOYSA-N |
正規SMILES |
CCCOC1=CC(=C(C=C1)NC(=O)OCCN(CC)CC)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[3-(Dimethylamino)-1-hydroxypropyl]benzene-1,2-diol](/img/structure/B13789583.png)
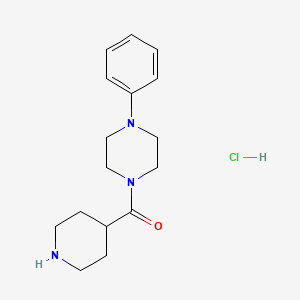
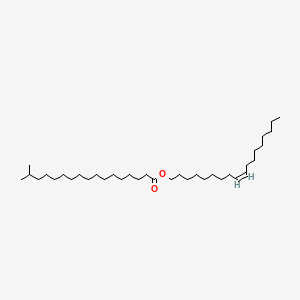
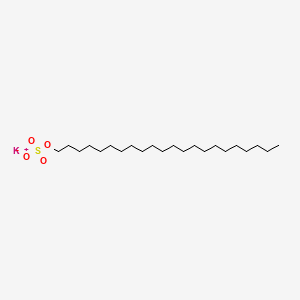


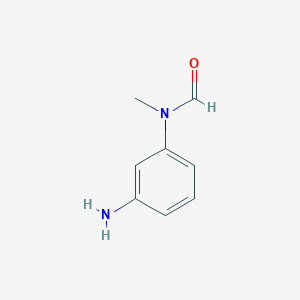
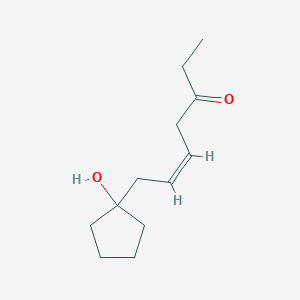
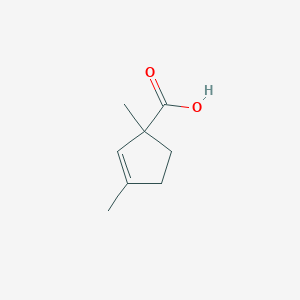
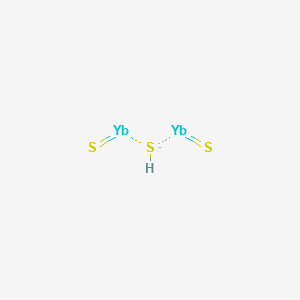

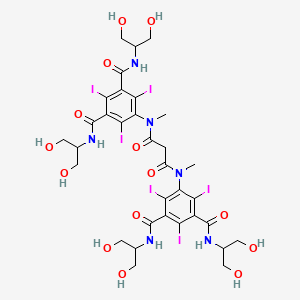
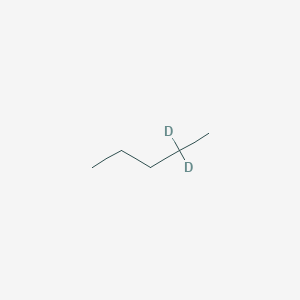
![4-[Hydroxy-(4-methoxyphenyl)methyl]benzoic acid methyl ester](/img/structure/B13789654.png)
